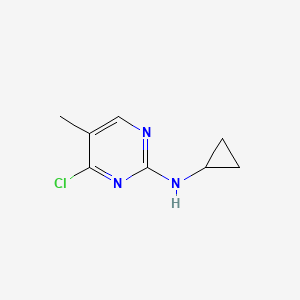

4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine

Description

4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine is a pyrimidine derivative characterized by a chlorine atom at position 4, a methyl group at position 5, and a cyclopropylamine substituent at position 2 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules . This compound’s structural features make it a candidate for further exploration in drug discovery, particularly in targeting enzymes or receptors sensitive to halogenated pyrimidines .

Properties

IUPAC Name |

4-chloro-N-cyclopropyl-5-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c1-5-4-10-8(12-7(5)9)11-6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOOZMFJBNCHFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693800 | |

| Record name | 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-24-5 | |

| Record name | 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-methylpyrimidine and cyclopropylamine.

Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained between 0°C and 50°C.

Procedure: 4-chloro-5-methylpyrimidine is reacted with cyclopropylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction mixture is stirred for several hours until the desired product is formed.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, pyrimidine N-oxides, and reduced amine derivatives .

Scientific Research Applications

4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

Material Science: It is employed in the development of advanced materials with specific electronic or optical properties.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-Chloro-N-cyclopropyl-5-methylpyrimidin-4-amine

Key Differences :

- Substituent Positions : Chlorine and cyclopropylamine groups are swapped (Cl at position 2 vs. 4; cyclopropylamine at position 4 vs. 2).

- Molecular Formula : Identical (C₈H₁₀ClN₃) but distinct spatial arrangement.

Table 1: Positional Isomer Comparison

Cycloalkylamine Variants: 5-Chloro-N-cyclopentylpyrimidin-2-amine

Key Differences :

- Substituent : Cyclopentylamine replaces cyclopropylamine.

- Molecular Formula : C₉H₁₂ClN₃ vs. C₈H₁₀ClN₃.

- Ring Strain: Cyclopropane’s high ring strain may enhance reactivity compared to cyclopentane’s more stable conformation .

Table 2: Cycloalkylamine Comparison

| Compound Name | CAS Number | Cycloalkyl Group | Molecular Formula | |

|---|---|---|---|---|

| This compound | - | Cyclopropyl | C₈H₁₀ClN₃ | |

| 5-Chloro-N-cyclopentylpyrimidin-2-amine | 2092329-39-8 | Cyclopentyl | C₉H₁₂ClN₃ |

Halogen and Methyl Group Variations

5-Chloropyrimidin-2-amine

Key Differences :

- Simplified Structure : Lacks both methyl and cyclopropyl groups.

- Molecular Formula : C₄H₄ClN₃ vs. C₈H₁₀ClN₃.

- Implications :

2-Chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine

Key Differences :

- Halogen Swap : Fluorine replaces the methyl group at position 4.

- Implications :

Functional Group Replacements: N-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indazol-5-amine

Key Differences :

- Substituent : Indazole replaces cyclopropylamine.

- Solubility: Bulky indazole may reduce solubility compared to the compact cyclopropylamine.

Biological Activity

4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly relevant in the context of drug design and development, where its structural features may contribute to various pharmacological effects.

Chemical Structure and Properties

The chemical formula of this compound is C_8H_10ClN_3, and it features a chlorinated pyrimidine ring substituted with a cyclopropyl group and a methyl group at specific positions. This unique structure suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacology.

While detailed mechanisms for this compound remain under investigation, compounds with similar pyrimidine scaffolds often interact with various enzymes and receptors. They may act as inhibitors or modulators of biological pathways, particularly those involved in cancer and infectious diseases .

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit antimicrobial properties. A study focusing on related compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged widely, indicating the potential effectiveness of these compounds in treating bacterial infections .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 23.15 |

| Pseudomonas aeruginosa | 137.43 |

These findings suggest that the compound may possess similar properties, warranting further exploration of its efficacy against specific pathogens.

Case Studies and Research Findings

- Antibacterial Studies : A comprehensive study evaluated the antibacterial effects of various pyrimidine derivatives, including those structurally similar to this compound. The results indicated varying degrees of inhibition against several bacterial strains, highlighting the importance of specific substitutions on the pyrimidine ring for enhanced activity .

- Antimalarial Optimization : Research focused on optimizing pyrimidine scaffolds for antimalarial activity revealed that modifications can significantly affect pharmacokinetics and efficacy in vivo. These findings underscore the importance of structural characteristics in developing effective therapeutic agents against malaria .

- Pharmacokinetic Studies : In drug design contexts, modifications such as those found in this compound are often aimed at improving solubility and bioavailability, critical factors for therapeutic effectiveness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.